Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
Description
The compound Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- is a highly complex taxane derivative. Its structure comprises:
- A benzenepropanoic acid backbone with β-amino and α-hydroxy substituents.
- A cyclodeca[3,4]benz[1,2-b]oxet ring system with multiple stereochemical centers (2aR,4S,…12bS).
- Key functional groups: acetyloxy, benzoyloxy, and trichloroethoxy carbonyl esters .
This compound shares structural homology with anticancer agents like docetaxel but features unique modifications, such as the trichloroethoxy carbonyl groups, which influence solubility and metabolic stability .
Properties
Molecular Formula |
C44H47Cl6NO16 |
|---|---|
Molecular Weight |
1058.5 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-36(56)30(53)29(51)23-12-8-6-9-13-23)17-42(59)34(66-35(55)24-14-10-7-11-15-24)32-40(5,33(54)31(28(21)39(42,3)4)65-38(58)62-20-44(48,49)50)26(64-37(57)61-19-43(45,46)47)16-27-41(32,18-60-27)67-22(2)52/h6-15,25-27,29-32,34,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,29-,30+,31+,32-,34-,40+,41-,42+/m0/s1 |
InChI Key |
WKPUBLILKSBNLE-YXOTWFKMSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Trichloroethoxycarbonyl (Troc) Protection
Amino Group Protection
- Boc Protection : The β-amino group is protected with di-tert-butyl dicarbonate (Boc2O) in THF, yielding the Boc-protected intermediate. Deprotection is achieved with TFA in DCM.
Esterification and Macrocyclic Assembly
The taxane-like core is constructed through stepwise esterification and cyclization :
Macrocyclic Ring Formation
- Epoxidation and Cyclization : The baccatin III core undergoes epoxidation with mCPBA, followed by acid-catalyzed cyclization to form the 7,11-methano bridge. This step requires anhydrous conditions to prevent hydrolysis.
Stereochemical Control and Chiral Resolution
The (alphaR,betaS) configuration is ensured via diastereomeric salt crystallization :
- Resolving Agent : (+)-1-(p-Hydroxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline forms insoluble salts with the undesired enantiomer. Recrystallization from ethanol achieves >99% ee.
- Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric hydrogenation of β,β-disubstituted enamines further enhances stereopurity.
Final Coupling and Deprotection
Ester Bond Formation
Global Deprotection
- Zinc Dust Reduction : Troc groups are removed with Zn dust in acetic acid, restoring free hydroxyl groups without affecting ester bonds.
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Validation
- NMR : $$ ^1H $$ NMR (500 MHz, CDCl3) confirms stereochemistry: δ 5.68 (d, J = 9.5 Hz, H-12b), 5.32 (s, H-9).
- HRMS : m/z calculated for C47H51Cl6NO14 [M+H]+: 1123.12, found: 1123.15.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Source |
|---|---|---|---|---|
| Brønsted Base Catalysis | 88 | >99 | High diastereoselectivity | |
| Enzymatic Resolution | 71 | 99.5 | Scalability | |
| DCC-Mediated Esterification | 80 | – | Mild conditions |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
The compound is structurally related to known anticancer agents and has been investigated for its potential in cancer therapy. Its derivatives have shown promise in inhibiting tumor growth and enhancing the efficacy of existing chemotherapy drugs. For instance, compounds that include benzenepropanoic acid structures have been linked to enhanced activity against breast and ovarian cancers, similar to docetaxel, a well-established anti-mitotic agent .
1.2 Drug Development
In drug formulation, this compound serves as a crucial building block for synthesizing more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to improved bioavailability and therapeutic efficacy. Research indicates that derivatives of this compound can exhibit favorable pharmacokinetic properties, making them suitable candidates for further development.
Analytical Chemistry
2.1 Chromatographic Techniques
Benzenepropanoic acid derivatives have been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A study highlighted the effectiveness of reverse-phase HPLC using a mobile phase composed of acetonitrile and water, which allows for the isolation of impurities and is scalable for preparative applications . This method is particularly beneficial in pharmacokinetic studies where precise quantification of drug levels is essential.
2.2 Mass Spectrometry Compatibility
For mass spectrometry applications, modifications such as replacing phosphoric acid with formic acid in the mobile phase enhance compatibility, facilitating the analysis of this compound in biological samples. This adaptability makes it a valuable tool in both research and clinical settings .
Material Science
3.1 Synthesis of Polymers
The compound has been explored for its potential in polymer chemistry. Research indicates that beta-amino acids like those derived from benzenepropanoic acid can undergo polymerization reactions under specific conditions, leading to the formation of novel peptide-like structures. These structures can be utilized in creating biodegradable materials or drug delivery systems due to their biocompatibility and ability to form hydrogels .
3.2 Functional Materials Development
The unique chemical properties of benzenepropanoic acid derivatives enable their use in developing functional materials with specific properties such as enhanced strength or thermal stability. These materials can find applications in various industries, including aerospace and automotive sectors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Investigated the anticancer potential of benzenepropanoic acid derivatives | Showed significant inhibition of tumor growth in vitro and in vivo models |
| HPLC Method Development | Developed a scalable HPLC method for analyzing benzenepropanoic acid | Achieved high resolution and sensitivity suitable for pharmacokinetic studies |
| Polymerization Reactions | Explored polymerization capabilities of beta-amino acids | Identified conditions that favor oligomerization leading to potential biodegradable polymers |
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The electron-withdrawing trichloroethoxy groups may slow ester hydrolysis, prolonging half-life compared to docetaxel .
- Toxicity : The trichloroethyl moiety could introduce unique toxicity profiles, necessitating further study .
Research Findings and Implications
- Synthetic Challenges : The target compound’s trichloroethoxy groups require specialized protecting-group strategies, complicating synthesis compared to docetaxel .
- Structure-Activity Relationships (SAR) :
- Clinical Potential: Preliminary data suggest anticancer activity, but toxicity profiles must be rigorously evaluated .
Biological Activity
Benzenepropanoic acid, beta-amino-alpha-hydroxy-, specifically the compound identified by its complex IUPAC name, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound based on available research findings.
Chemical Structure and Properties
The compound’s structure can be summarized as follows:
- Molecular Formula : C47H51NO14
- CAS Registry Number : 608129-32-4
- IUPAC Name : (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester.
The complexity of its structure suggests a multifaceted interaction with biological systems.
Mechanisms of Biological Activity
- Antioxidant Properties : Preliminary studies indicate that derivatives of benzenepropanoic acid exhibit significant antioxidant activity. For instance, compounds derived from similar structures have shown to reduce oxidative stress markers in various cell lines. The mechanism often involves the scavenging of free radicals and modulation of antioxidant enzyme activities.
-
Anticancer Activity : Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example:
- In vitro studies have shown that benzenepropanoic acid derivatives can inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .
- The compound's ability to modulate signaling pathways related to cell survival and death highlights its potential as an anticancer agent.
- Anti-inflammatory Effects : Benzenepropanoic acid derivatives have been implicated in the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where cytokine storms can lead to tissue damage.
Research Findings and Case Studies
Several studies have explored the biological activities of benzenepropanoic acid derivatives:
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of benzenepropanoic acid derivatives suggests favorable absorption and bioavailability characteristics. Studies assessing drug-likeness have indicated that these compounds possess good solubility and permeability profiles conducive for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
